![molecular formula C19H29N7OS B5623210 4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine](/img/structure/B5623210.png)
4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related complex organic compounds involves multiple steps, including condensation, cyclocondensation, and reductive opening of adducts. For instance, the condensation of thiazolinone with benzaldehydes in the presence of ethanolic piperidine can lead to the formation of methylidene derivatives, which upon further reactions can yield novel thiazolo[3,2-a]pyridine derivatives and other heterocyclic systems through cyclocondensation and ternary condensation reactions (Lamphon et al., 2004). These synthetic routes highlight the complexity and the multi-step nature of synthesizing such compounds, involving careful selection of reactants, catalysts, and conditions to achieve the desired structures.
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using various analytical techniques. For example, X-ray diffraction analysis can determine the conformation of the piperidine ring and the twisted envelope conformation of thiazole and pyrrole rings in certain compounds, indicating the intricate three-dimensional arrangements of atoms within such molecules (Suresh et al., 2011). These structures play a crucial role in determining the chemical reactivity and physical properties of the compounds.
Chemical Reactions and Properties
Complex organic molecules featuring piperidine and thiazole units can undergo a variety of chemical reactions. For example, the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters illustrates the reactivity of such molecules towards cyclization reactions, which are fundamental in constructing heterocyclic compounds with potential biological activity (Badr et al., 1981). These reactions are essential for the functionalization of the core structure, enabling the introduction of various substituents that can significantly alter the chemical properties of the molecule.
Physical Properties Analysis
The physical properties of complex organic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal and molecular structure analysis, for example, provides insights into the packing of molecules in the solid state and the intermolecular interactions that stabilize the crystal structure. These properties are critical for understanding the behavior of such compounds under different conditions and can affect their application in various fields.
Chemical Properties Analysis
The chemical properties of complex organic molecules, including reactivity, acidity, and stability, are determined by their functional groups and molecular architecture. The synthesis and reactivity of derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate, for instance, show how substitutions on the molecule can lead to significant changes in its chemical behavior and interactions with biological targets (Nural et al., 2018). Understanding these chemical properties is crucial for the design and development of new compounds with desired activities and functions.
properties
IUPAC Name |
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7OS/c1-15-6-11-24(12-7-15)14-17-21-22-23-26(17)10-3-5-18(27)25-9-2-4-16(25)19-20-8-13-28-19/h8,13,15-16H,2-7,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQUCKOUCAUSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CCCC(=O)N3CCCC3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine |
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